Bicyclo[4.2.2]decan-7-one is a bicyclic ketone characterized by its rigid, bridged structure. It has the molecular formula and a molecular weight of 152.23 g/mol. The compound features a unique bicyclic framework that contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
Bicyclo[4.2.2]decan-7-one belongs to the class of bicyclic compounds, which are characterized by two fused or bridged rings. This compound is classified as a ketone due to the presence of a carbonyl group () within its structure. The ketone functionality plays a significant role in its reactivity and interactions with other chemical species .
The synthesis of Bicyclo[4.2.2]decan-7-one typically involves several organic reactions, including:
These synthetic routes can be adapted for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield while maintaining product quality .
The Diels-Alder reaction is particularly advantageous due to its ability to form multiple stereocenters in a single step, which is crucial for constructing complex bicyclic structures. Oxidation can be performed using various reagents, such as chromium-based oxidants or peracids, depending on the desired selectivity and yield .
Bicyclo[4.2.2]decan-7-one consists of two bridged cyclohexane rings with a ketone group at one of the bridgehead positions. The canonical SMILES representation is C1CCC2CCC(C1)CC2=O
, and its InChI key is ASZNHMRCNSTUGU-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 152.23 g/mol |
IUPAC Name | Bicyclo[4.2.2]decan-7-one |
InChI | InChI=1S/C10H16O/c11-10-7-8-3-1-2-4-9(10)6-5-8/h8-9H,1-7H2 |
Bicyclo[4.2.2]decan-7-one can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in organic synthesis and materials science .
The reactivity of Bicyclo[4.2.2]decan-7-one is influenced by its rigid structure, which can stabilize certain transition states during reactions, making it an interesting target for synthetic chemists.
The mechanism of action for Bicyclo[4.2.2]decan-7-one primarily revolves around its reactivity as a ketone:
This mechanism allows for diverse transformations that can be exploited in synthetic organic chemistry .
Bicyclo[4.2.2]decan-7-one exhibits typical physical properties associated with bicyclic ketones:
The chemical properties include:
These properties make Bicyclo[4.2.2]decan-7-one suitable for various applications in organic synthesis and materials science .
Bicyclo[4.2.2]decan-7-one has several scientific uses:
The versatility of this compound makes it a valuable target for ongoing research in chemistry and related fields .
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: